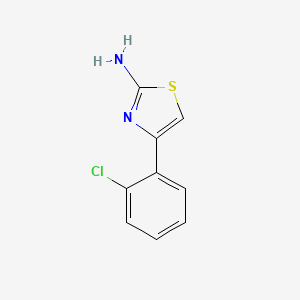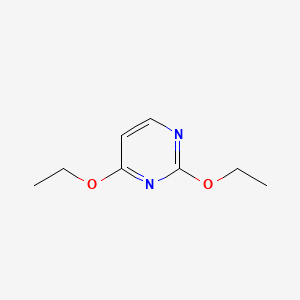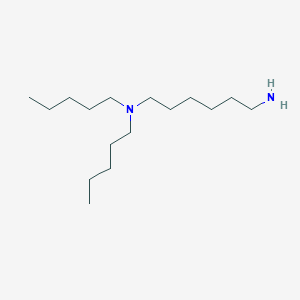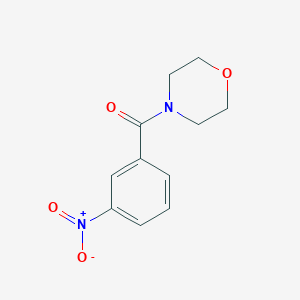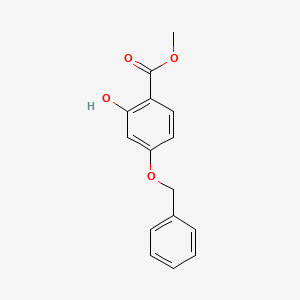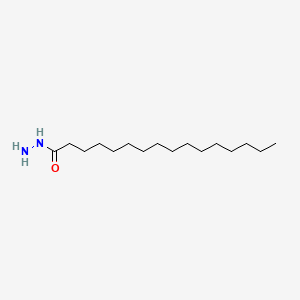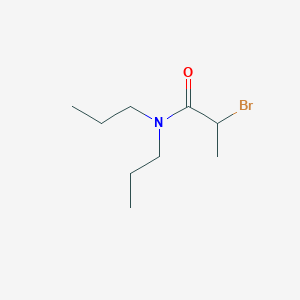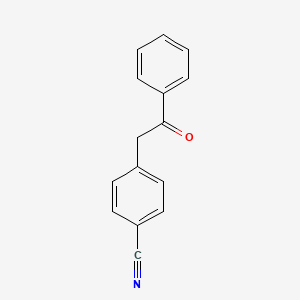
2-(4-Cyanophenyl)acetophenone
Übersicht
Beschreibung
2-(4-Cyanophenyl)acetophenone is a chemical compound that belongs to the class of acetophenones, which are characterized by the presence of an acetyl group attached to a phenyl ring. While the provided papers do not directly discuss 2-(4-Cyanophenyl)acetophenone, they do provide insights into the synthesis, molecular structure, and chemical properties of related acetophenone derivatives. These insights can be extrapolated to understand the characteristics of 2-(4-Cyanophenyl)acetophenone.
Synthesis Analysis
The synthesis of acetophenone derivatives can involve various chemical reactions, including acetylation, methylation, and cyclization processes. For instance, 4-Choloro-2-hydroxyacetophenone was synthesized through a series of reactions starting from 3-aminophenol, involving acetylation, methylation, and Fries rearrangement . Similarly, 2-Cyclopropyl-1-(4'-chloro)acetophenone was synthesized from 4-chlorobenzaldehyde and allyl chloride using Grignard reaction, oxidation, and Simmons-Smith reaction . These methods highlight the versatility of synthetic approaches that could be applied to the synthesis of 2-(4-Cyanophenyl)acetophenone.
Molecular Structure Analysis
The molecular structure of acetophenone derivatives can be determined using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry, as well as X-ray crystallography. For example, the molecular structure of a novel thiophene-containing compound was optimized and determined by X-ray crystallography, and its spectroscopic properties were calculated using DFT methods . These techniques could similarly be used to analyze the molecular structure of 2-(4-Cyanophenyl)acetophenone.
Chemical Reactions Analysis
Acetophenone derivatives can undergo a range of chemical reactions. The papers describe reactions such as nucleophile-induced cyclization of diazoacetophenone derivatives and the synthesis of cyclopalladated acetylhydrazones . These reactions demonstrate the reactivity of the acetophenone moiety and suggest potential chemical transformations that 2-(4-Cyanophenyl)acetophenone could undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetophenone derivatives can be influenced by their molecular structure. For instance, the presence of substituents on the phenyl ring can affect the compound's solubility, melting point, and reactivity. The papers discuss the isolation and purification of various acetophenones, indicating their stability and the potential for high purity . Additionally, the cytotoxicity assay of a thiophene-containing acetophenone derivative suggests that these compounds can have biological activity, which may also be relevant for 2-(4-Cyanophenyl)acetophenone .
Wissenschaftliche Forschungsanwendungen
Isolation and Purification in Medicinal Plants
2-(4-Cyanophenyl)acetophenone, a type of acetophenone, has been studied for its presence in medicinal plants. For instance, various acetophenones were isolated and purified from the Chinese medicinal plant Cynanchum bungei Decne., indicating their significance in natural products and traditional medicine. High-speed counter-current chromatography was used for this purpose, highlighting the compound's relevance in pharmacognosy and natural product chemistry (Liu et al., 2008).
Role in Photochemical Synthesis
Acetophenones, including derivatives like 2-(4-Cyanophenyl)acetophenone, play a crucial role in photochemical reactions. For example, they are involved in the synthesis of chromones through photo-Fries products. This demonstrates their utility in photochemical synthesis and organic chemistry, providing pathways for creating complex organic molecules (Álvaro et al., 1987).
Green Chemistry Applications
In the context of green chemistry, 2-(4-Cyanophenyl)acetophenone derivatives have been explored for eco-friendly synthesis processes. For instance, 2',4'-Dihydroxyacetophenone was synthesized from resorcinol and acetic acid using environmentally benign solid acid catalysts. This highlights the compound's role in sustainable chemical processes, aligning with the principles of green chemistry (Yadav & Joshi, 2002).
Enzymatic Oxidation Studies
The biological Baeyer–Villiger oxidation of acetophenones, including 2-(4-Cyanophenyl)acetophenone derivatives, was studied using nuclear magnetic resonance. This research underscores the compound's significance in biochemical studies, particularly in understanding enzymatic reactions and metabolic pathways (Moonen, Rietjens, & van Berkel, 2001).
Asymmetric Hydrogenation in Organic Synthesis
In organic synthesis, acetophenones, including 2-(4-Cyanophenyl)acetophenone, are used in asymmetric hydrogenation processes. This application is crucial for producing chiral molecules, which are important in pharmaceutical synthesis and the development of drugs and other bioactive compounds (Sandoval et al., 2003).
Inhibitory Effects in Medicinal Chemistry
In medicinal chemistry, derivatives of 2-(4-Cyanophenyl)acetophenone are synthesized and studied for their inhibitory effects against certain enzymes, demonstrating their potential in drug discovery and development (Gul et al., 2016).
Safety And Hazards
While specific safety and hazard information for “2-(4-Cyanophenyl)acetophenone” was not found, it’s important to handle similar chemical compounds with care. For instance, acetophenone should be handled with protective gloves and eye/face protection. It should be kept away from heat/sparks/open flames/hot surfaces .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-phenacylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c16-11-13-8-6-12(7-9-13)10-15(17)14-4-2-1-3-5-14/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGUYVCQKRLJFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295564 | |
| Record name | 4-(2-oxo-2-phenylethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90295564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyanophenyl)acetophenone | |
CAS RN |
59824-23-6 | |
| Record name | 59824-23-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-oxo-2-phenylethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90295564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

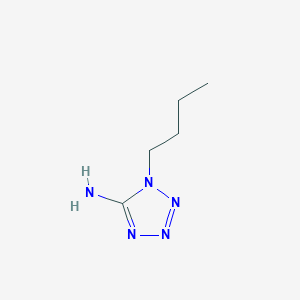
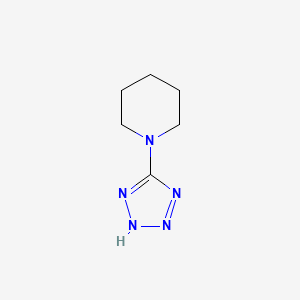
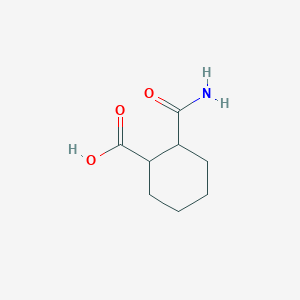
![Methyl 2-[1-(furan-2-yl)ethylidene]hydrazine-1-carboxylate](/img/structure/B1296117.png)
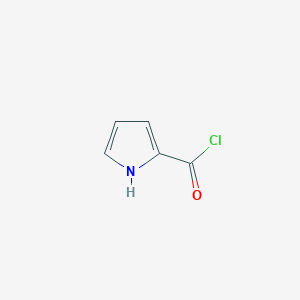
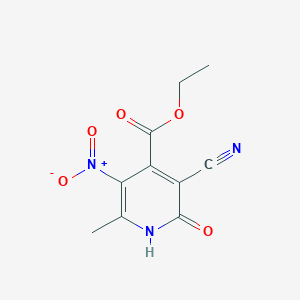
![2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid](/img/structure/B1296121.png)
